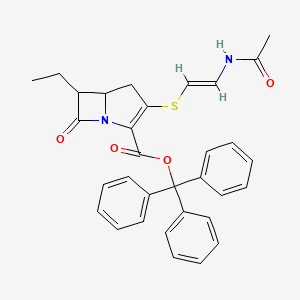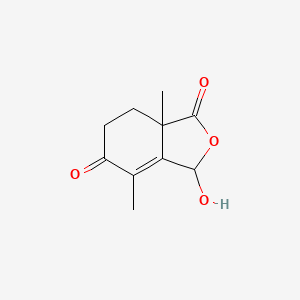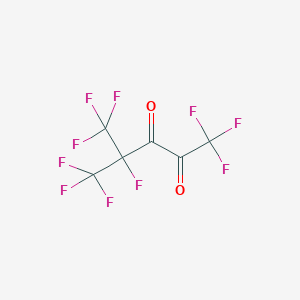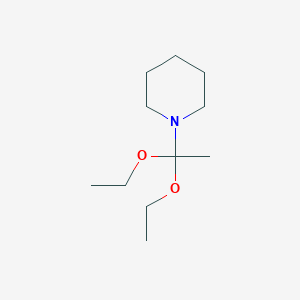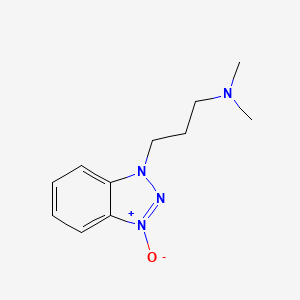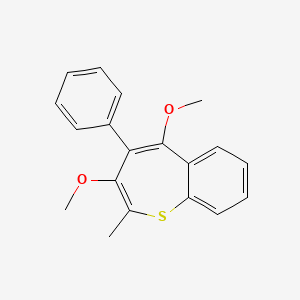
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is an organic compound belonging to the class of benzothiepines. This compound features a benzene ring fused with a thiepine ring, which is a seven-membered ring containing a sulfur atom. The presence of methoxy groups and a phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The thiepine ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced organic synthesis methods are employed. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups and a quinone structure.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another methoxy-substituted benzene derivative.
Uniqueness
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is unique due to its benzothiepine core structure, which distinguishes it from other methoxy-substituted compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
72262-60-3 |
|---|---|
Fórmula molecular |
C19H18O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-2-methyl-4-phenyl-1-benzothiepine |
InChI |
InChI=1S/C19H18O2S/c1-13-18(20-2)17(14-9-5-4-6-10-14)19(21-3)15-11-7-8-12-16(15)22-13/h4-12H,1-3H3 |
Clave InChI |
XEYMFRWDQRFDPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



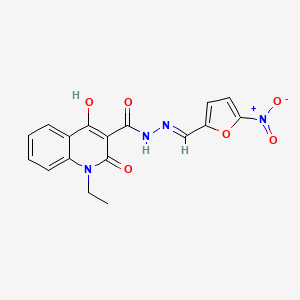
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
